![molecular formula C21H24O12 B583985 Methyl Salicylate |A-D-O-Glucuronide Triacetate Methyl Ester CAS No. 101231-54-3](/img/structure/B583985.png)
Methyl Salicylate |A-D-O-Glucuronide Triacetate Methyl Ester
Overview
Description
“Methyl Salicylate A-D-O-Glucuronide Triacetate Methyl Ester” is a chemical compound that is used as an intermediate in the synthesis of Aspirin metabolite . It is also known by other names such as “2- (Methoxycarbonyl)phenyl A-D-Glucopyranosiduronic Acid Methyl Triacetate Ester” and "carboxyphenyl A-D-Glucopyranosiduronic acid Triacetate Dimethyl Ester" .
Molecular Structure Analysis
“Methyl Salicylate A-D-O-Glucuronide Triacetate Methyl Ester” contains a total of 58 bonds, including 34 non-H bonds, 11 multiple bonds, 12 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 4 aliphatic esters, 1 aromatic ester, 1 aliphatic ether, and 1 aromatic ether . It contains a total of 57 atoms; 24 Hydrogen atoms, 21 Carbon atoms, and 12 Oxygen atoms .Physical And Chemical Properties Analysis
“Methyl Salicylate A-D-O-Glucuronide Triacetate Methyl Ester” has a molecular weight of 468.41 . Its density is predicted to be 1.35±0.1 g/cm3 . Further physical and chemical properties would require additional research.Scientific Research Applications
Synthesis and Catalytic Applications
- Methyl salicylate serves as a selective and inexpensive methylating agent for esterification of carboxylic acids, displaying a wide functional group tolerance. Its intramolecular hydrogen bonds play a crucial role in this process, making it a versatile reagent in synthetic chemistry (Chen et al., 2013).
- In green chemistry, novel catalysts such as sulfated iron oxide–zirconia have been developed for the synthesis of methyl salicylate from salicylic acid and dimethyl carbonate. This catalyst provides an eco-friendly and efficient alternative for esterification processes (Molleti & Yadav, 2018).
Biotechnological and Enzymatic Studies
- Glucuronoyl esterases are active on polymeric substrates like methyl esterified glucuronoxylan, which can be significant in understanding the enzymatic processes involved in plant cell wall degradation and has potential biotechnological applications (Biely et al., 2015).
Analytical and Sensory Applications
- Methyl salicylate's role in the constitution of black tea aroma has been studied using a quartz crystal microbalance sensor, highlighting its importance in the fragrance industry and sensory analysis (Sharma et al., 2016).
Environmental and Plant Biology
- Methyl salicylate's role in plants, especially in response to heavy metal stress, has been explored. It acts as a plant growth regulator and influences plant communication, aiding in the counteraction of environmental stress (Sharma et al., 2020).
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(22)29-15-16(30-11(2)23)18(31-12(3)24)21(33-17(15)20(26)28-5)32-14-9-7-6-8-13(14)19(25)27-4/h6-9,15-18,21H,1-5H3/t15-,16-,17-,18+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFDADXDOSHULB-ARWBCWGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858093 | |
Record name | 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101231-54-3 | |
Record name | 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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